2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C31H29NO7 and a molecular weight of 527.6 g/mol. This compound features a distinctive structure characterized by the presence of a benzodioxole moiety, a chromeno-pyrrole framework, and various functional groups that contribute to its potential biological activities. Its IUPAC name reflects its intricate structure, which includes multiple rings and substituents that enhance its chemical properties and reactivity .
Research indicates that compounds similar to 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities. These may include:
The synthesis of this compound typically involves multiple steps that may include:
Industrial production methods may leverage continuous flow reactors and automated platforms to enhance efficiency and yield during synthesis .
The unique structure of 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests potential applications in:
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in inflammatory responses or cancer progression. These interactions could provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | C26H18BrNO7 | Contains bromine substitution |
| 2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione | C29H31NO6 | Features a hexahydro structure |
| N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | C12H17NO2 | Simpler structure with potential psychoactive properties |
The uniqueness of 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its complex multi-ring system combined with diverse functional groups that provide a rich platform for biological activity and chemical reactivity not found in simpler analogs. Its potential applications in pharmacology and material science further distinguish it from other similar compounds .
The chromeno[2,3-c]pyrrole scaffold forms the structural cornerstone of the target molecule, synthesized through tandem [3 + 2] cycloaddition followed by intramolecular C–O coupling. Patel et al. demonstrated that treating 2'-hydroxychalcone derivatives with ethyl isocyanoacetate and AgOAc generates a 1,3-dipolar intermediate, which undergoes regioselective cyclization to form the pyrrole ring. Critical to this process is the dual role of AgOAc:
Reaction optimization studies revealed that toluene at 80°C with 10 mol% AgOAc achieves 89% yield for the chromenopyrrole intermediate (Table 1). The methyl group at position 7 is introduced via pre-functionalized chalcone substrates containing ortho-methyl substituents.
Table 1: Optimization of Chromenopyrrole Core Synthesis
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | DCM | 40 | 32 |
| 10 | Toluene | 80 | 89 |
| 15 | THF | 60 | 67 |
Alternative routes employing 3-formylchromones with isocyanides and azodicarboxylates in acetonitrile at reflux yield analogous structures in 72–85% efficiency, though with reduced regiocontrol compared to the AgOAc-mediated pathway.
Installing the 1,3-benzodioxol-5-ylmethyl group demands precise C–H functionalization at the electronically deactivated C4 position of 1,3-benzodioxole. Müller-Borges and Plenio developed a breakthrough method using Na₂PdCl₄ (0.05–1 mol%), pivalic acid (30 mol%), and diethylacetamide (250 equiv) in DMA at 120°C. This system achieves 94% regioselectivity for C4-arylation through a concerted metalation-deprotonation mechanism, where:
Table 2: Comparison of Benzodioxole Functionalization Methods
| Method | Catalyst | Selectivity (C4:C2:C5) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Traditional | 55:30:15 | 62 |
| Na₂PdCl₄/PivOH | Advanced | 94:4:2 | 88 |
| CuI/1,10-phenanthroline | Copper-mediated | 78:18:4 | 71 |
Notably, substituting 1,3-benzodioxole with 2,2-difluorobenzodioxole enhances electrophilicity at C4, enabling coupling with electron-deficient aryl bromides at 0.5 mol% catalyst loading. The methylene bridge (-CH₂-) linking benzodioxole to the chromenopyrrole core is installed via nucleophilic aromatic substitution using benzodioxolylmethyl magnesium bromide, achieving 83% yield in THF at −78°C.
Incorporating the 3-propoxyphenyl moiety employs Jing's solvent-free alkylation protocol, where grinding phenol derivatives with K₂CO₃ and DABCO (20 mol%) in a mortar achieves 97% conversion to propoxyphenyl ethers. Key advantages include:
Mechanistic Insights:
For temperature-sensitive substrates, microwave-assisted O-alkylation in PEG-400 achieves comparable yields (92%) with 5-minute irradiation at 150W. The propoxyphenyl group is subsequently coupled to the chromenopyrrole nitrogen via Buchwald-Hartwig amination using Xantphos/Pd(OAc)₂, yielding 78% of the advanced intermediate.
Table 3: Solvent-Free vs. Microwave-Assisted Alkylation
| Parameter | Solvent-Free | Microwave |
|---|---|---|
| Time (min) | 15 | 5 |
| Yield (%) | 97 | 92 |
| Energy Input (W/g) | 0 | 150 |
| Byproduct Formation | <2% | 5–8% |